molecular formula C23H26N4OS B2562406 N-(3-ethylphenyl)-2-((3-(piperidin-1-yl)quinoxalin-2-yl)thio)acetamide CAS No. 931313-81-4

N-(3-ethylphenyl)-2-((3-(piperidin-1-yl)quinoxalin-2-yl)thio)acetamide

Cat. No.: B2562406
CAS No.: 931313-81-4
M. Wt: 406.55
InChI Key: WICZXVZYQKRYMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethylphenyl)-2-((3-(piperidin-1-yl)quinoxalin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H26N4OS and its molecular weight is 406.55. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

N-(3-ethylphenyl)-2-((3-(piperidin-1-yl)quinoxalin-2-yl)thio)acetamide is a compound that can be synthesized and characterized through various chemical processes. Research on similar compounds has shown the potential for creating substances with significant biological activity, such as THRX-198321, which exhibits high affinity and potent activities through multivalent interactions with muscarinic acetylcholine and β2-adrenoceptor agonist moieties (Steinfeld et al., 2011). Furthermore, studies on the structural orientations of amide derivatives like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, showcase the diversity of spatial orientations and their potential applications in the development of novel chemical entities with specific biological functions (Kalita & Baruah, 2010).

Antibacterial and Antiprotozoal Applications

Compounds with structures similar to this compound have been synthesized and evaluated for their antimicrobial and antiprotozoal activities. For instance, a series of N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4] oxadiazol-2-ylsulfanyl]-acetamides demonstrated promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, highlighting the potential of such compounds in therapeutic applications (Patel et al., 2017).

Antimalarial Activity

The exploration of quinoxaline derivatives for antimalarial activity is another area of interest. Research into thieno[3,2-c]quinoline-4-yl-amines and related compounds has revealed their potential against malaria, with some derivatives displaying significant in vitro growth inhibition of the malaria parasite Plasmodium falciparum, as well as in vivo activity in Plasmodium vinckei infected mice. This suggests a promising avenue for the development of new antimalarial drugs (Görlitzer et al., 2006).

Anti-cancer Potential

The synthesis of novel quinoxaline derivatives has been linked to anticancer activities. Compounds structurally related to this compound have shown considerable growth inhibition of human cancer cell lines, including breast cancer cells. This highlights the potential for these compounds in cancer research and therapy development (Harishkumar et al., 2018).

Properties

IUPAC Name

N-(3-ethylphenyl)-2-(3-piperidin-1-ylquinoxalin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4OS/c1-2-17-9-8-10-18(15-17)24-21(28)16-29-23-22(27-13-6-3-7-14-27)25-19-11-4-5-12-20(19)26-23/h4-5,8-12,15H,2-3,6-7,13-14,16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICZXVZYQKRYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3N=C2N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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